2-Oxiranemethanamine,3-phenyl-
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Overview
Description
2-Oxiranemethanamine,3-phenyl- is an organic compound characterized by the presence of an oxirane (epoxide) ring and an amine group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxiranemethanamine,3-phenyl- typically involves the reaction of phenylacetaldehyde with an amine under basic conditions to form the oxirane ring. One common method involves the use of sodium hydroxide as a base and an appropriate amine to facilitate the ring closure.
Industrial Production Methods: Industrial production of 2-Oxiranemethanamine,3-phenyl- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Oxiranemethanamine,3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions typically target the oxirane ring, leading to the formation of diols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Benzaldehyde and benzoic acid derivatives.
Reduction: Corresponding diols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
2-Oxiranemethanamine,3-phenyl- finds applications in several scientific research domains:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxiranemethanamine,3-phenyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects . The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(3-phenyloxiran-2-yl)methanamine |
InChI |
InChI=1S/C9H11NO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2 |
InChI Key |
HHGZCFDVFNFNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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